molecular formula C9H14ClNO B1520450 4-[(Ethylamino)methyl]phenol hydrochloride CAS No. 33597-20-5

4-[(Ethylamino)methyl]phenol hydrochloride

Cat. No. B1520450
CAS RN: 33597-20-5
M. Wt: 187.66 g/mol
InChI Key: PYRBABFACVYJFH-UHFFFAOYSA-N
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Description

4-[(Ethylamino)methyl]phenol hydrochloride is a chemical compound with the CAS Number 33597-20-5 . It has a molecular weight of 187.67 . This compound is used in scientific research and has applications in various fields, including pharmaceuticals, organic synthesis, and analytical chemistry.


Molecular Structure Analysis

The InChI code for 4-[(Ethylamino)methyl]phenol hydrochloride is 1S/C9H13NO.ClH/c1-2-10-7-8-3-5-9(11)6-4-8;/h3-6,10-11H,2,7H2,1H3;1H . This code provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-[(Ethylamino)methyl]phenol hydrochloride is a powder with a melting point of 180-181°C .

Scientific Research Applications

Medicine

4-[(Ethylamino)methyl]phenol hydrochloride: is explored in medicinal research for its potential as a precursor in the synthesis of pharmaceuticals. Its structure suggests it could be useful in creating compounds that interact with the central nervous system, possibly as stimulants or antidepressants .

Agriculture

In agriculture, this compound could be investigated for its role in the synthesis of herbicides or pesticides. Its phenolic structure, combined with the ethylamino group, might contribute to the development of new agents that target specific enzymes or receptors in pests .

Material Science

Material scientists might study 4-[(Ethylamino)methyl]phenol hydrochloride for its potential use in creating novel polymers. The presence of both a phenol and an amine group could allow for cross-linking, leading to materials with unique properties such as enhanced strength or thermal stability .

Environmental Science

This chemical could be used in environmental science as a tracer or marker in pollution studies due to its distinctive chemical signature. It could help in tracking the movement of pollutants in water bodies or soil .

Biochemistry

Biochemists may find 4-[(Ethylamino)methyl]phenol hydrochloride useful in enzyme studies. It could act as a substrate or inhibitor for enzymes that interact with similar phenolic compounds, aiding in understanding enzyme mechanisms .

Pharmacology

In pharmacology, the compound’s effects on biological systems can be examined. It could be used to study its pharmacokinetics and pharmacodynamics, providing insights into how drugs are absorbed, distributed, metabolized, and excreted in the body .

Analytical Chemistry

Analytical chemists might utilize 4-[(Ethylamino)methyl]phenol hydrochloride in developing new analytical methods. Its unique structure could be beneficial in calibrating instruments or as a standard in chromatography and spectrometry analyses .

Chemical Engineering

Lastly, in chemical engineering, this compound’s properties could be important in process design and optimization. Its thermal and chemical stability might influence the development of new industrial processes or the improvement of existing ones .

Mechanism of Action

The mechanism of action for 4-[(Ethylamino)methyl]phenol hydrochloride is not specified in the sources I found. The mechanism of action would largely depend on the specific context in which this compound is used, such as the type of reaction it’s involved in or the biological system it’s interacting with.

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(ethylaminomethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-2-10-7-8-3-5-9(11)6-4-8;/h3-6,10-11H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRBABFACVYJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Ethylamino)methyl]phenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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